4-Piperidinomethyl-4'-thiomethylbenzophenone
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Overview
Description
4-Piperidinomethyl-4’-thiomethylbenzophenone is a chemical compound with the molecular formula C20H23NOS and a molecular weight of 325.47 g/mol . It belongs to the class of benzophenone derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, materials science, and organic synthesis .
Preparation Methods
The synthesis of 4-Piperidinomethyl-4’-thiomethylbenzophenone typically involves the reaction of 4-chloromethylbenzophenone with piperidine and thiomethylating agents under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux, and the product is isolated through crystallization or chromatography .
Chemical Reactions Analysis
4-Piperidinomethyl-4’-thiomethylbenzophenone undergoes various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the benzophenone moiety can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
4-Piperidinomethyl-4’-thiomethylbenzophenone has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Piperidinomethyl-4’-thiomethylbenzophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its chemical structure and functional groups. For example, the piperidinomethyl group can interact with neurotransmitter receptors, while the benzophenone moiety can bind to proteins involved in cellular signaling pathways.
Comparison with Similar Compounds
4-Piperidinomethyl-4’-thiomethylbenzophenone can be compared with other benzophenone derivatives, such as:
4-Methylbenzophenone: Lacks the piperidinomethyl and thiomethyl groups, resulting in different chemical and biological properties.
4-Chloromethylbenzophenone: Contains a chloromethyl group instead of the piperidinomethyl group, leading to different reactivity and applications.
4-Hydroxybenzophenone: Has a hydroxyl group instead of the thiomethyl group, which affects its solubility and reactivity.
These comparisons highlight the unique features of 4-Piperidinomethyl-4’-thiomethylbenzophenone, such as its specific functional groups and their influence on its chemical behavior and applications.
Properties
IUPAC Name |
(4-methylsulfanylphenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NOS/c1-23-19-11-9-18(10-12-19)20(22)17-7-5-16(6-8-17)15-21-13-3-2-4-14-21/h5-12H,2-4,13-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLWYKJKSWEDDS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642685 |
Source
|
Record name | [4-(Methylsulfanyl)phenyl]{4-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898771-26-1 |
Source
|
Record name | [4-(Methylsulfanyl)phenyl]{4-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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